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benzophenone
CAS No.: 898769-68-1
Cat. No.: B1359420

Get Quote

Executive Summary

The compound 2-Methoxy-4'-morpholinomethyl benzophenone (CAS: 898769-68-1)
represents a critical structural class of Mannich bases utilized as photoinitiators in UV-curing
systems and as intermediates in medicinal chemistry. Its solid-state behavior is governed by
the interplay between the steric hindrance of the ortho-methoxy group and the conformational
flexibility of the para-morpholinomethyl substituent.

This guide provides a comprehensive technical analysis of the crystal structure determination
for this molecule. Unlike rigid aromatic systems, this compound exhibits specific "soft" degrees
of freedom—specifically the methylene bridge and the morpholine chair flip—that dictate its
lattice energy and solubility profile. This document outlines the synthesis-to-structure workflow,
predicted crystallographic metrics based on homologous series, and the specific intermolecular
forces driving its supramolecular assembly.
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Chemical Context & Synthesis Protocol[1][2]

To obtain single crystals suitable for X-ray diffraction (XRD), one must first understand the
synthesis, as impurities from the Mannich reaction (e.g., bis-substituted byproducts) often
inhibit nucleation.

Synthesis Mechanism (Mannich Condensation)

The molecule is synthesized via the Mannich reaction of 2-methoxy-4'-methylbenzophenone
(or a related precursor) involving formaldehyde and morpholine.

« Critical Structural Feature: The nitrogen atom in the morpholine ring is

hybridized because it is separated from the aromatic ring by a methylene (
) bridge. This prevents conjugation with the

-system, maintaining the morpholine in a distinct chair conformation.

Crystallization Methodology

Protocol for Single Crystal Growth:

e Solvent Selection: A binary solvent system of Ethanol:Chloroform (3:1 v/v) is recommended.
The chloroform solubilizes the morpholine moiety, while ethanol acts as the antisolvent to
drive supersaturation.

o Method: Slow evaporation at 4°C.

o Causality: Lower temperatures reduce the kinetic energy of the lattice, minimizing disorder in
the flexible morpholinomethyl tail.

Crystallographic Workflow & Analysis

The following diagram illustrates the critical path from crude synthesis to refined crystal
structure, highlighting the decision nodes for solving the phase problem.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359420?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Crude Synthesis
(Mannich Reaction)

Remove 2° amines

Purification
(Recrystallization in EtOH)

Supersaturation

Crystal Growth
(Slow Evaporation)

\

\
Select >0.2mm block\\

\
\

\
Unit Cell Screening \\
(Mo-Ka Radiation) \

\
\
|
Collect hkl data ,I' If Disorder High
1
)
)

Structure Solution
(Direct Methods/SHELXT)

~
~~

R1<0.05/
/

Refinement

(Least Squares on F?)

Click to download full resolution via product page

Figure 1: Analytical workflow for the structural determination of benzophenone Mannich bases.

Structural Analysis: The Core Architecture

Based on the analysis of homologous benzophenone derivatives (see Acta Cryst. references

below), the crystal structure of 2-Methoxy-4'-morpholinomethyl benzophenone is defined by
three specific geometric parameters.
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The Benzophenone Core (Twist Angles)

The central carbonyl group (

) acts as a hinge. In unsubstituted benzophenone, the phenyl rings are twisted to alleviate
steric repulsion.

» Effect of 2-Methoxy: The ortho-methoxy group introduces significant steric bulk. This forces
the substituted ring to twist out of the carbonyl plane by approximately 45-55°.

e Consequence: This twist disrupts

-conjugation, often shifting the UV absorption maximum (hypsochromic shift) compared to
planar analogs.

The Morpholine Chair

Unlike planar aromatic rings, the morpholine ring adopts a chair conformation.
e Bonding Geometry: The

bond lengths are typical of aliphatic amines (
).
» Orientation: The morpholine ring is usually oriented "equatorial” relative to the methylene

bridge to minimize 1,3-diaxial interactions.

Quantitative Structural Metrics (Reference Standards)

The following table summarizes the expected bond parameters for validating the solved
structure. Deviations >0.03 A from these values suggest incorrect atom assignment or disorder.
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. . Structural

Parameter Atom Pair Typical Value (A/l°) L
Significance
Double bond

Bond Length C=0 (Ketone) 1.22-1.24 A character; H-bond
acceptor.

Bond Length C-O (Methoxy) 1.36 - 1.38 A hybridization at the
aromatic carbon.

Bond Length N-C (Morpholine) 1.46 —1.48 A single bond; indicator
of chair form.
Central ketone bond

Bond Angle C-C(=0)-C 118° —-120°
angle.

) "Propeller" twist due
Torsion c-C-C=0 40° — 55°

to steric hindrance.

Supramolecular Assembly & Intermolecular Forces

The stability of the crystal lattice is not driven by strong hydrogen donors (like -OH or -NH), as
this molecule lacks them. Instead, the lattice is stabilized by a network of weak interactions.

Interaction Hierarchy

o Weak Hydrogen Bonds (

): The carbonyl oxygen and the methoxy oxygen act as acceptors for aromatic protons from
neighboring molecules.

» Stacking: The unhindered "Right Hand" ring (containing the morpholinomethyl group) often
stacks with centrosymmetric equivalents.

» Van der Waals Forces: The morpholine rings pack into hydrophobic channels.

Interaction Network Diagram
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The following graph visualizes the stabilizing forces that must be identified during the PLATON
analysis of the crystal data.
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Figure 2: Supramolecular interaction map showing the dominance of weak C-H...O bonds and
Pi-stacking.

Implications for Application
Understanding this structure allows for precise modification of the molecule's properties:
» Solubility: The morpholine chair creates a high free-volume void. To increase solubility in UV-

curable resins, one would modify the morpholine to a planar pyrrole to increase packing
density, or a piperazine to add H-bonding potential.

o Photoactivity: The twist angle of the benzophenone core directly correlates with the triplet
state energy. If the crystal structure shows a twist >60°, the photo-efficiency may be reduced
due to poor orbital overlap.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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